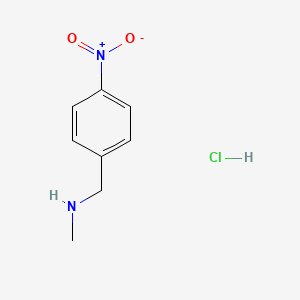

N-methyl-1-(4-nitrophenyl)methanamine hydrochloride

Description

Properties

IUPAC Name |

N-methyl-1-(4-nitrophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-9-6-7-2-4-8(5-3-7)10(11)12;/h2-5,9H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADGAFKIYVCZGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383284 | |

| Record name | N-Methyl-1-(4-nitrophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6315-57-7, 19499-60-6 | |

| Record name | Benzenemethanamine, N-methyl-4-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6315-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(4-nitrophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[(4-nitrophenyl)methyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-methyl-1-(4-nitrophenyl)methanamine hydrochloride (CAS: 19499-60-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-1-(4-nitrophenyl)methanamine hydrochloride is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its structure, featuring a nitrophenyl group and a secondary amine, provides a versatile scaffold for the synthesis of novel bioactive molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, analytical characterization, and potential biological activities, including its emerging role as a cytotoxic agent and cholinesterase inhibitor. Detailed, field-proven protocols for its synthesis, purification, and characterization are provided to support researchers in their exploration of this compound's therapeutic potential.

Introduction: Unveiling a Versatile Pharmacophore

This compound, with the Chemical Abstracts Service (CAS) number 19499-60-6, is a hydrochloride salt of a secondary amine. The molecule's architecture is defined by a benzylamine core, N-methylated at the amine and substituted with a nitro group at the para position of the phenyl ring.[1] This unique combination of functional groups—a polar, electron-withdrawing nitro group and a basic secondary amine—imparts distinct physicochemical properties and a diverse range of chemical reactivity. These features make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1] Recent studies on related structures suggest its potential in oncology and neurodegenerative disease research, warranting a deeper investigation into its biological profile.[1]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 19499-60-6 | [2] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [3] |

| Molecular Weight | 202.64 g/mol | [3] |

| Appearance | White crystal or crystalline powder | [1] |

| Solubility | Soluble in water, alcohol, and ether. The hydrochloride salt form significantly enhances its water solubility (>50 mg/mL) compared to the free base (<10 mg/mL). | [1] |

| Stability | The presence of the nitro group makes the compound sensitive to UV light, necessitating storage in amber vials. | [1] |

| Polarity | The nitro group increases the polarity of the molecule (logP ~1.2). | [1] |

The structural features of this compound are key to its reactivity and biological interactions. The electron-withdrawing nature of the para-nitro group influences the electron density of the aromatic ring and the reactivity of the benzylic position. The secondary amine provides a site for hydrogen bonding and salt formation, which is critical for its interaction with biological targets.

Synthesis and Purification: A Practical Approach

The synthesis of this compound can be efficiently achieved through a one-pot reductive amination reaction. This method is widely favored in medicinal chemistry for its operational simplicity and generally good yields.[4]

Synthesis via Reductive Amination

This procedure involves the reaction of 4-nitrobenzaldehyde with methylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. The final product is then converted to its hydrochloride salt.

Sources

N-methyl-1-(4-nitrophenyl)methanamine hydrochloride physical and chemical properties

An In-Depth Technical Guide to the Physical and Chemical Properties of N-methyl-1-(4-nitrophenyl)methanamine Hydrochloride

Introduction

This compound, also known as N-Methyl-4-nitrobenzylamine hydrochloride, is a significant organic compound with the CAS Number 19499-60-6.[1][2] Its structure, featuring a nitrophenyl group attached to a methylaminomethyl moiety, makes it a valuable intermediate in various fields of chemical synthesis and a subject of interest in medicinal chemistry.[1][3] The hydrochloride salt form enhances its stability and solubility, facilitating its use in aqueous media. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, handling, and analytical characterization, tailored for researchers and professionals in drug development.

Core Physicochemical Properties

The physicochemical properties of a compound are foundational to its application, dictating its behavior in different environments and its suitability for specific reactions. The introduction of a strong electron-withdrawing nitro group (-NO₂) and the formation of a hydrochloride salt are the primary determinants of the properties of this compound.

The hydrochloride salt form significantly improves its aqueous solubility when compared to its free base, a critical factor for many biological and synthetic applications.[3] The nitro group increases the compound's polarity, which is reflected in its logarithmic partition coefficient (logP).[3]

Table 1: Summary of Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 19499-60-6 | [1][2] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [2] |

| Molecular Weight | 202.64 g/mol | [1][3] |

| Appearance | White crystal or crystalline powder | [1] |

| Melting Point | 151-153 °C | [1] |

| Solubility | Soluble in water, alcohol, and ether.[1] Water solubility >50 mg/mL.[3] | [1][3] |

| Polarity (logP) | ~1.2 | [3] |

Molecular Structure and Spectroscopic Profile

The definitive identification and purity assessment of this compound rely on spectroscopic analysis.

Chemical Structure:

The molecule consists of a benzene ring substituted with a nitro group at the para (4) position and a methylaminomethyl group. The hydrochloride salt is formed at the secondary amine.

Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The proton NMR spectrum provides characteristic signals that confirm the structure. The aromatic protons adjacent to the electron-withdrawing nitro group are shifted downfield, typically appearing around δ 8.2 ppm. The methylamine protons are expected in the δ 2.5–3.0 ppm region.[3]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would show the molecular ion for the free base ([M+H]⁺) at an m/z of approximately 165.07.[3][4] The intact hydrochloride salt may also be observed as a chloride adduct.[3]

Synthesis and Reactivity

Understanding the synthesis and reactivity of the compound is crucial for its application as a chemical intermediate.

Synthetic Pathway

A common method for the preparation of this compound involves the nitration of N-methylbenzylamine.[1] This electrophilic aromatic substitution reaction is directed by the activating benzylamine group, though reaction conditions must be controlled to prevent over-nitration or side reactions.

Caption: General synthesis workflow for the target compound.

Chemical Reactivity

The reactivity is dominated by three main features:

-

The Secondary Amine : The N-methyl group makes it a secondary amine, which can act as a nucleophile. It can undergo further alkylation, acylation, or other reactions typical of secondary amines.

-

The Nitro Group : The nitro group is a strong deactivating group, making the aromatic ring electron-deficient and less susceptible to further electrophilic substitution. However, the nitro group itself is a key reactive handle. It can be reduced to an amino group (-NH₂), which is a versatile functional group for further derivatization.[3] This transformation is fundamental to its use as an intermediate in the synthesis of dyes and pharmaceuticals.

-

The Benzyl Position : The benzylic C-H bonds have enhanced reactivity and can be involved in radical or oxidation reactions under specific conditions.

Stability and Storage

Proper storage is critical to maintain the integrity of the compound.

-

Light Sensitivity : The presence of the nitroaromatic system imparts sensitivity to UV light.[3] Prolonged exposure can lead to degradation. Therefore, it is imperative to store the compound in amber vials or light-proof containers.[3]

-

Hygroscopicity : As a salt, it may be hygroscopic. It should be stored in a tightly sealed container in a dry and well-ventilated place.

-

Recommended Conditions : For long-term storage, keeping it in a cool, dry, and dark place is recommended.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[1]

General Precautions:

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[5]

-

Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]

-

Contact Avoidance : Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[6]

Caption: Recommended safety and handling workflow.

Applications and Research Context

This compound serves primarily as a building block in organic synthesis.

-

Chemical Intermediate : It is used in the synthesis of more complex molecules, including dyes and pesticides.[1] Its utility stems from the ability to chemically modify the amine and nitro functionalities.

-

Pharmaceutical and Biological Research : The nitrophenyl motif is present in various biologically active compounds. This hydrochloride salt has been noted for its potential biological antibacterial activity, suggesting its use in developing disinfectants or new therapeutic agents.[1] Furthermore, its structure makes it a candidate for studies involving neurodegeneration, where it has shown potential in reducing neuronal cell death in animal models.[3]

Comparative Analysis with Structural Analogs

The properties of this compound are best understood when compared to structurally similar molecules. Variations in the phenyl substituent or the amine group lead to significant changes in physicochemical properties and biological activity.

Table 2: Structural and Physicochemical Comparison with Analogs [3]

| Compound Name | Molecular Formula | Phenyl Substituent | Amine Substitution | Key Properties/Applications |

| N-methyl-1-(4-nitrophenyl)methanamine HCl | C₈H₉ClN₂O₂ | -NO₂ (para) | -CH₃ | High polarity, used in SERS detection. |

| (4-Nitrophenyl)methanamine HCl | C₇H₇ClN₂O₂ | -NO₂ (para) | -H | Lower lipophilicity; agrochemical studies. |

| N-Methyl-1-(4-methylphenyl)methanamine HCl | C₉H₁₄ClN | -CH₃ (para) | -CH₃ | Enhanced stability; pharmaceutical intermediates. |

| N-Methyl-1-(4-fluorophenyl)propan-2-amine HCl | C₁₀H₁₃ClFN | -F (para) | -CH₃ (isopropyl) | Amphetamine analog; CNS activity. |

This comparison highlights the principle of structure-activity relationships. Replacing the electron-withdrawing nitro group with an electron-donating methyl group, for instance, decreases polarity and increases lipophilicity (higher logP), which in turn affects solubility and biological interactions.[3]

References

-

ChemBK . (2024). N-METHYL-N-(4-NITROBENZYL)AMINE. Available at: [Link]

-

PubChem . (n.d.). N-methyl-1-(4-nitrophenyl)methanamine. National Center for Biotechnology Information. Available at: [Link]

-

Angene Chemical . (2024). Safety Data Sheet. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound - CAS:19499-60-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound | 19499-60-6 | Benchchem [benchchem.com]

- 4. N-methyl-1-(4-nitrophenyl)methanamine | C8H10N2O2 | CID 409440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. angenechemical.com [angenechemical.com]

A Comprehensive Guide to the Characterization and Structure Elucidation of N-methyl-1-(4-nitrophenyl)methanamine Hydrochloride

Abstract

This technical guide provides a detailed, methodology-driven exploration of the essential analytical techniques required for the comprehensive characterization and unambiguous structure elucidation of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride (CAS No: 19499-60-6). As a key intermediate in various synthetic pathways, particularly in pharmaceutical and chemical research, rigorous confirmation of its identity, purity, and structure is paramount.[1][2] This document moves beyond a simple listing of methods, delving into the scientific rationale behind the selection of each technique, offering detailed experimental protocols, and interpreting the resulting data. The workflow presented herein establishes a self-validating system, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Introduction and Synthetic Context

This compound is an organic salt composed of a protonated secondary amine and a chloride counter-ion. The molecule features a para-substituted nitrobenzene ring, which significantly influences its chemical and spectroscopic properties. Its primary utility lies in its role as a versatile building block in organic synthesis.[1][2]

The most common and efficient synthesis of the parent free base is achieved through the reductive amination of 4-nitrobenzaldehyde with methylamine.[3][4] This process involves the initial formation of an imine intermediate, which is subsequently reduced to the target secondary amine. Conversion to the hydrochloride salt is typically accomplished by treating a solution of the free base in an appropriate organic solvent (e.g., diethyl ether or isopropanol) with hydrochloric acid. This salt formation is critical as it often improves the compound's stability, crystallinity, and handling characteristics compared to the free base.

Caption: Synthetic pathway for N-methyl-1-(4-nitrophenyl)methanamine HCl.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for handling, storage, and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [5][6] |

| Molecular Weight | 202.64 g/mol | [1][5] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 151-153 °C (for free base) | [1] |

| Solubility | Soluble in water and alcohols | [1] |

| Storage | Store in a dry, cool, well-ventilated place | [7] |

Spectroscopic Structure Verification

A multi-technique spectroscopic approach is necessary to probe the different facets of the molecular structure. Each method provides complementary information, and together they build an undeniable structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, using a solvent like DMSO-d₆ is ideal due to the salt's polarity.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~10-15 mg of the hydrochloride salt and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to confirm proton-proton and proton-carbon correlations, respectively. This is a crucial step for self-validation of assignments.[2]

Data Interpretation:

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~9.5-9.8 | Broad Singlet | 2H | -NH₂⁺- | The acidic ammonium protons are significantly deshielded and often appear as a broad signal. |

| ~8.30 | Doublet | 2H | Ar-H (ortho to -NO₂) | These protons are strongly deshielded by the electron-withdrawing nitro group. |

| ~7.85 | Doublet | 2H | Ar-H (meta to -NO₂) | These protons are less deshielded than their ortho counterparts. |

| ~4.25 | Triplet/Quartet | 2H | -CH₂- | Benzylic protons adjacent to the positively charged nitrogen atom are deshielded. Splitting may occur from both -NH₂⁺ and -CH₃ protons. |

| ~2.60 | Triplet | 3H | -CH₃ | Methyl protons adjacent to the nitrogen are deshielded relative to a typical alkane. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~148.0 | Ar-C (C-NO₂) | Quaternary carbon attached to the highly electron-withdrawing nitro group. |

| ~143.5 | Ar-C (C-CH₂) | Quaternary carbon ipso to the benzylic group. |

| ~130.5 | Ar-CH (ortho to -NO₂) | Aromatic carbons deshielded by the nitro group. |

| ~124.0 | Ar-CH (meta to -NO₂) | Aromatic carbons shielded relative to the ortho carbons. |

| ~51.0 | -CH₂- | Benzylic carbon attached to the electron-withdrawing ammonium group. |

| ~32.5 | -CH₃ | Methyl carbon attached to the nitrogen atom. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is indispensable for the rapid identification of key functional groups. The presence of the nitro group and the secondary ammonium ion gives rise to highly characteristic absorption bands.

Experimental Protocol: FTIR Analysis (ATR)

-

Sample Preparation: Place a small amount of the crystalline powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the empty ATR crystal.

-

Sample Scan: Lower the anvil to ensure good contact with the sample and acquire the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16-32 scans.

Data Interpretation:

Table 3: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| ~3000-2700 (broad) | N-H Stretch | Secondary Ammonium (-NH₂⁺-) | A very broad and strong absorption in this region is characteristic of an amine salt.[8] |

| ~1520 & ~1350 | Asymmetric & Symmetric N-O Stretch | Nitro (-NO₂) | Two strong, sharp bands are definitive proof of the nitro group.[9] |

| ~1600 & ~1475 | C=C Stretch | Aromatic Ring | Indicates the presence of the benzene ring. |

| ~850 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic | Confirms the para-substitution pattern on the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the parent compound (as the free base) and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is the preferred method for this polar, pre-ionized salt.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Data Interpretation: The primary observation will be the molecular ion of the free base, as the hydrochloride salt dissociates in the ESI source.

-

Expected [M+H]⁺: The free base (C₈H₁₀N₂O₂) has a monoisotopic mass of 166.07 Da. The expected protonated molecule [C₈H₁₁N₂O₂]⁺ will appear at m/z 167.08 .[2][10]

-

Key Fragments:

-

m/z 121: Loss of NO₂ (46 Da), corresponding to the [M+H - NO₂]⁺ fragment.

-

m/z 91: Benzylic cleavage resulting in the tropylium ion [C₇H₇]⁺.

-

Definitive Structure Elucidation: X-ray Crystallography

While spectroscopy provides compelling evidence, only single-crystal X-ray diffraction (SC-XRD) can deliver an unambiguous, three-dimensional map of the atomic arrangement, confirming connectivity, stereochemistry, and the ionic nature of the compound.[11][12]

Caption: Integrated workflow for structural validation.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution (e.g., from ethanol/water).

-

Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a modern diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the atomic positions, bond lengths, and angles against the experimental data.

Anticipated Crystallographic Data: The analysis will confirm the ionic interaction between the protonated secondary amine and the chloride ion, as well as the precise geometry of the N-methyl-4-nitrobenzylammonium cation.

Table 4: Representative Crystallographic Data

| Parameter | Expected Value/System |

|---|---|

| Crystal System | e.g., Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| Unit Cell Dimensions | To be determined experimentally |

| Molecules per Unit Cell (Z) | e.g., 4 |

| Final R-factor (R₁) | < 0.05 for a high-quality structure |

For routine batch analysis and quality control, Powder X-ray Diffraction (PXRD) serves as an excellent fingerprinting technique to confirm the correct crystalline form and detect any polymorphic impurities.[13][14]

Safety and Handling

Based on available safety data, this compound should be handled with appropriate care.

-

Hazards: May be harmful if swallowed or inhaled and can cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents and strong bases.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. NMR spectroscopy defines the C-H framework, FTIR identifies key functional groups, and mass spectrometry confirms the molecular weight. The final and definitive proof of structure is provided by single-crystal X-ray diffraction. This integrated workflow ensures a robust, self-validating characterization that meets the rigorous standards of chemical and pharmaceutical research.

References

-

N-METHYL-N-(4-NITROBENZYL)AMINE - ChemBK. (n.d.). Retrieved from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

N-methyl-1-(4-nitrophenyl)methanamine | C8H10N2O2 | CID 409440. (n.d.). PubChem. Retrieved from [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online. Retrieved from [Link]

-

Brock, M. J., & Hannum, M. J. (1954). Identification of Amines from X-Ray Powder Diffraction Diagrams of Their Hydrochloride Derivatives. Analytical Chemistry, 26(7), 1224-1225. Retrieved from [Link]

-

Paszkowicz, W., & Łasocha, W. (2006). Powder diffraction investigations of some organic hydrochlorides. Powder Diffraction, 21(4), 310-313. Retrieved from [Link]

-

Nitro Compounds. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

IR: amines. (n.d.). University of Calgary. Retrieved from [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Retrieved from [Link]

-

Reductive amination of aldehydes and ketones with nitro compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]

-

X-ray structure. The x-ray single-crystal structure of amine salt 8. (n.d.). ResearchGate. Retrieved from [Link]

-

X-ray Crystallography. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 19499-60-6 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound - CAS:19499-60-6 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound;19499-60-6 [abichem.com]

- 7. 19499-60-6|N-Methyl-1-(4-nitrophenyl)methanamine|BLD Pharm [bldpharm.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. N-methyl-1-(4-nitrophenyl)methanamine | C8H10N2O2 | CID 409440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Powder diffraction investigations of some organic hydrochlorides | Powder Diffraction | Cambridge Core [cambridge.org]

An Investigative Guide to the Mechanism of Action of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride

Preamble: From Known Activities to a Mechanistic Hypothesis

N-methyl-1-(4-nitrophenyl)methanamine hydrochloride, also known as N-Methyl-4-nitrobenzylamine hydrochloride, is a small molecule whose biological activities are beginning to be characterized. Initial research has identified promising cytotoxic effects against several cancer cell lines and potential neuroprotective properties[1]. However, a detailed, publicly elucidated mechanism of action remains to be established.

This guide moves beyond a simple recitation of existing data. Instead, it synthesizes the available information to construct a plausible, testable mechanistic hypothesis. We will ground this hypothesis in the compound's chemical structure and the known biological outcomes. The core of this document provides a series of detailed, robust experimental protocols designed to systematically investigate and validate this proposed mechanism. This serves as a practical roadmap for researchers aiming to fully characterize the pharmacological profile of this compound.

Part 1: Characterization and Known Biological Profile

N-methyl-1-(4-nitrophenyl)methanamine is a secondary amine featuring a benzyl group substituted with a nitro moiety at the para (4) position[2]. The hydrochloride salt enhances its solubility in aqueous media, a common practice in pharmaceutical development[3].

Chemical & Physical Properties

| Property | Value | Source |

| Molecular Formula | C8H11ClN2O2 | [4] |

| Molecular Weight | 202.64 g/mol | [3][4] |

| CAS Number | 19499-60-6 | [1][2][4][5] |

| Synonyms | N-Methyl-4-nitrobenzylamine HCl, N-Methyl-N-(4-nitrobenzyl)amine HCl | [2][3][4] |

| Solubility | Soluble in water, alcohol, and ether | [3] |

Documented Biological Activities

The primary impetus for mechanistic investigation comes from reports of its biological efficacy:

-

Anticancer Properties: The compound exhibits cytotoxicity against a range of human cancer cell lines. This suggests a potential application in oncology, contingent on understanding its mechanism and selectivity[1].

-

Neuroprotective Effects: In preclinical models of neurodegeneration, treatment was associated with reduced neuronal cell death and improved cognitive function, pointing towards a completely different therapeutic avenue[1].

The following table summarizes the reported in vitro anticancer efficacy.

| Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI) |

| Huh7 | Hepatocarcinoma | 10.4 | 5.7 |

| HCT-8 | Adenocarcinoma | 8.0 | 6.0 |

| THP-1 | Acute Myeloid Leukemia | 12.5 | 4.5 |

| Data sourced from Benchchem[1]. The Selectivity Index (SI) typically compares the cytotoxicity against cancer cells to that against normal cells; higher values are more favorable. |

Part 2: A Proposed Mechanism of Action - Bioactivation via Nitroreduction

The presence of a nitrophenyl group is a critical structural feature. Nitroaromatic compounds are well-known to be susceptible to enzymatic reduction in biological systems, particularly under hypoxic conditions often found in solid tumors. This process can lead to the formation of highly reactive intermediates. One source explicitly notes that the nitro group can undergo reduction to form an amino group, which supports this hypothesis[1].

We propose that N-methyl-1-(4-nitrophenyl)methanamine is a prodrug that requires metabolic activation via nitroreduction to exert its cytotoxic effects.

The proposed bioactivation pathway is as follows:

-

Initial Reduction: The parent compound's nitro group (-NO₂) is reduced by one or two electrons, often by NADPH:cytochrome P450 reductases or other cellular nitroreductases, to form a nitro radical anion or a nitroso (-N=O) intermediate.

-

Further Reduction: The nitroso intermediate is further reduced to a hydroxylamine (-NHOH) species.

-

Formation of Reactive Electrophiles: The hydroxylamine can be protonated and lose water to form a highly reactive nitrenium ion. This electrophilic species can then form covalent adducts with nucleophilic macromolecules, such as DNA and proteins, leading to cellular stress and apoptosis.

This proposed pathway provides a clear explanation for the observed cytotoxicity.

Visualization of the Proposed Bioactivation Pathway

Caption: Proposed bioactivation of the title compound via nitroreduction to form a cytotoxic electrophile.

Part 3: Experimental Validation Protocols

To test the proposed mechanism, a logical sequence of experiments is required. The following protocols provide detailed, step-by-step methodologies for this investigation.

Experimental Workflow Overview

Caption: A sequential workflow to experimentally validate the proposed mechanism of action.

Protocol 1: Confirmation of In Vitro Cytotoxicity using MTT Assay

Objective: To independently verify the cytotoxic activity and confirm the IC50 values in the cancer cell lines of interest (e.g., HCT-8).

Methodology:

-

Cell Culture: Culture HCT-8 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Trypsinize confluent cells and seed them into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 100 µM to 0.78 µM. Include a vehicle control (DMSO) and a no-cell blank.

-

Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions (in triplicate). Incubate for 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Subtract the blank absorbance, normalize the data to the vehicle control (100% viability), and plot the dose-response curve using non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC50 value.

Protocol 2: Assessment of Bioactivation using a Nitroreductase Assay

Objective: To determine if the compound is a substrate for cellular nitroreductases, which would support the bioactivation hypothesis.

Methodology:

-

S9 Fraction Preparation: Obtain liver S9 fractions from a commercial source (e.g., rat, human). The S9 fraction contains both microsomal and cytosolic enzymes, including various reductases.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM phosphate buffer (pH 7.4)

-

1 mg/mL S9 fraction protein

-

1 mM NADPH (as a cofactor)

-

50 µM this compound

-

-

Control Reactions: Prepare two control reactions: one without the S9 fraction (to check for non-enzymatic degradation) and one without NADPH (to check for cofactor dependency).

-

Incubation: Incubate all reaction mixtures at 37°C.

-

Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes). Immediately stop the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the proteins.

-

Sample Processing: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

LC-MS Analysis: Analyze the supernatant using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

LC: Use a C18 reverse-phase column to separate the parent compound from its potential metabolites.

-

MS: Monitor for the mass of the parent compound (m/z 167.08 for the free base) and the predicted mass of the amino-metabolite (N-methyl-1-(4-aminophenyl)methanamine, m/z 137.11 for the free base).

-

-

Analysis: Plot the decrease in the parent compound's peak area and the increase in the amino-metabolite's peak area over time. A time-dependent and NADPH-dependent formation of the metabolite confirms enzymatic nitroreduction.

Protocol 3: Investigation of DNA Damage via γ-H2AX Immunofluorescence Staining

Objective: To assess whether treatment with the compound leads to DNA double-strand breaks, a common result of covalent modification by reactive electrophiles.

Methodology:

-

Cell Culture and Treatment: Seed HCT-8 cells on sterile glass coverslips in a 24-well plate. Allow them to adhere overnight. Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control and a positive control (e.g., 10 µM Etoposide).

-

Fixation and Permeabilization:

-

Wash cells twice with phosphate-buffered saline (PBS).

-

Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking: Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX) (e.g., Rabbit anti-γ-H2AX, 1:500 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash three times with PBS. Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and Alexa Fluor 488 (green) channels. Quantify the number and intensity of distinct green foci (representing γ-H2AX) per nucleus. A significant increase in foci in treated cells compared to the control indicates the induction of DNA double-strand breaks.

Part 4: Conclusion and Future Directions

The available evidence suggests that this compound is a compound with significant, verifiable biological activity. The proposed mechanism of action, centered on bioactivation via nitroreduction, offers a compelling and testable framework for its cytotoxic effects. The experimental protocols detailed in this guide provide a clear path for researchers to rigorously test this hypothesis.

Successful validation would classify this compound as a bioreductive prodrug, a class of agents with inherent selectivity for the hypoxic microenvironment of tumors. Future work should focus on in vivo efficacy studies, comprehensive ADME/Tox profiling, and further investigation into its intriguing neuroprotective effects, which may operate through an entirely different mechanism.

References

- MedChemExpress. N-Methylbenzylamine.

- ChemBK. N-Methyl-4-nitrobenzylamine.

- PubChem. N-methyl-1-(4-nitrophenyl)methanamine.

- Benchchem. This compound.

- SMU. (S-α-Methyl-4-nitrobenzylamine hydrochloride.

- Guidechem.

- BLDpharm. N-Methyl-1-(4-nitrophenyl)methanamine.

- Chem-Impex. N-Methylbenzylamine.

- This compound - CAS:19499-60-6.

- N-Methylbenzylamine: A Versatile Chemical for Industrial and Research Applic

- CymitQuimica. CAS 103-67-3: N-Methylbenzylamine.

Sources

- 1. This compound | 19499-60-6 | Benchchem [benchchem.com]

- 2. N-methyl-1-(4-nitrophenyl)methanamine | C8H10N2O2 | CID 409440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound - CAS:19499-60-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. 19499-60-6|N-Methyl-1-(4-nitrophenyl)methanamine|BLD Pharm [bldpharm.com]

N-methyl-1-(4-nitrophenyl)methanamine hydrochloride solubility profile

An In-depth Technical Guide to the Solubility Profile of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the solubility profile of this compound (CAS: 19499-60-6). As the hydrochloride salt of a secondary amine, its solubility is fundamentally governed by the solution's pH, temperature, and the polarity of the solvent system. The protonated amine confers significantly enhanced aqueous solubility (>50 mg/mL) compared to its free base counterpart (<10 mg/mL).[1] However, this solubility is highly dependent on maintaining an acidic pH well below the pKa of the conjugate acid. In this document, we explore the theoretical principles underpinning its solubility, present available and extrapolated solubility data, and provide detailed, field-proven protocols for its empirical determination. The insights and methodologies detailed herein are designed to empower researchers in pre-formulation, analytical development, and early-stage drug discovery to make informed, data-driven decisions.

Introduction and Physicochemical Context

This compound is an organic compound featuring a secondary amine and an aromatic nitro group. The formation of a hydrochloride salt is a common strategy in pharmaceutical development to improve the aqueous solubility and stability of basic drug candidates.[2] Understanding the precise solubility characteristics of this salt is paramount, as solubility directly influences critical drug development parameters, including bioavailability, dissolution rate, and the feasibility of various dosage forms.

The molecule's structure—a polar, ionizable amine salt combined with a polar-aprotic nitro group on a phenyl ring—suggests a complex interaction with different solvent systems. This guide will deconstruct these interactions to build a predictive and practical understanding of its behavior.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | ABI Chem[3] |

| CAS Number | 19499-60-6 | Benchchem[1] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | ABI Chem[3] |

| Molecular Weight | 202.64 g/mol | ABI Chem, 3wpharm[3][4] |

| Appearance | Solid (Expected) | General Knowledge |

| Free Base Formula | C₈H₁₀N₂O₂ | PubChem[5] |

| Free Base MW | 166.18 g/mol | PubChem[5] |

Foundational Principles Governing Solubility

A robust understanding of the solubility profile begins with the underlying chemical principles. For an amine hydrochloride salt, solubility is not a single value but a functional property of its environment.

The Critical Role of pH

The solubility of this compound is inextricably linked to the pH of the aqueous medium. The compound exists in an equilibrium between its ionized, water-soluble form (the protonated amine, BH⁺) and its neutral, less soluble free base form (B). This relationship is described by the Henderson-Hasselbalch equation.

BH⁺ ⇌ B + H⁺

At a pH significantly below the pKa of the conjugate acid (BH⁺), the equilibrium favors the ionized form, leading to high aqueous solubility. As the pH of the solution rises to approach and exceed the pKa, the equilibrium shifts towards the neutral free base, which is substantially less polar and will precipitate out of the solution once its solubility limit is exceeded.[6][7] This pH-dependent precipitation is a critical factor for oral drug formulation, as the compound will encounter a wide range of pH environments from the stomach (acidic) to the intestine (neutral to slightly basic).

The Common Ion Effect

In solutions containing a significant concentration of chloride ions (e.g., hydrochloric acid buffers, gastric fluid), the solubility of the hydrochloride salt can be suppressed.[2][8] According to Le Châtelier's principle, adding a common ion (Cl⁻) to a saturated solution of the salt (BH⁺Cl⁻) will shift the equilibrium toward the undissolved solid, thereby reducing its apparent solubility.[8] This effect is most pronounced for salts with moderate to low intrinsic solubility.[2]

Solvent Polarity and Temperature

-

Solvent Effects: As an ionic salt, this compound is most soluble in polar protic solvents like water and lower-aliphatic alcohols (methanol, ethanol), which can effectively solvate both the cation (BH⁺) and the anion (Cl⁻) through ion-dipole interactions and hydrogen bonding.[9] Its solubility is expected to be moderate in polar aprotic solvents (e.g., DMSO) and very low in non-polar solvents such as hexane or toluene.[1][9]

-

Temperature Effects: For most solid solutes, solubility increases with temperature, as the dissolution process is often endothermic.[10] However, this is not a universal rule; if the dissolution is an exothermic process, solubility will decrease as the temperature rises.[11] Therefore, the temperature dependence for this specific compound must be determined empirically.

Caption: Logical relationship between pH and the ionization state of the amine.

Experimental Solubility Profile

While exhaustive public data is limited, a reliable solubility profile can be constructed from available information and by drawing parallels with structurally similar compounds.

Table 2: Summary of Solubility Data

| Solvent System | Temperature | Expected/Reported Solubility | Rationale / Source |

| Water (pH < 4) | Ambient (20-25°C) | > 50 mg/mL | High solubility of the salt form.[1] |

| Phosphate Buffer (pH 7.4) | Ambient (20-25°C) | < 10 mg/mL | Conversion to the less soluble free base.[1] |

| Methanol | Ambient (20-25°C) | Soluble / Moderately Soluble | Polar protic solvent.[1] |

| Ethanol | Ambient (20-25°C) | Sparingly Soluble | Lower polarity than methanol. |

| Dimethyl Sulfoxide (DMSO) | Ambient (20-25°C) | Soluble / Moderately Soluble | Polar aprotic solvent, good for stock solutions.[1] |

| Hexane / Toluene | Ambient (20-25°C) | Insoluble / Very Poorly Soluble | Non-polar solvents cannot solvate the ionic salt.[1][9] |

Gold-Standard Protocols for Solubility Determination

To ensure accuracy and reproducibility, standardized protocols are essential. The isothermal shake-flask method is the universally accepted gold standard for determining equilibrium solubility.[9]

Protocol: Isothermal Equilibrium (Shake-Flask) Method

This protocol determines the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Core Principle: An excess of the solid compound is agitated in the solvent for a prolonged period to ensure that the solution reaches saturation. The concentration of the dissolved compound in the supernatant is then measured.

Materials & Equipment:

-

This compound (purity >99%)

-

Analytical grade solvents (e.g., Water, pH buffers, Methanol)

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Centrifuge

-

Validated HPLC-UV system

-

Calibrated pH meter

-

Volumetric flasks, pipettes, and 0.22 µm syringe filters

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the compound (e.g., 20-30 mg, accurately weighed) to a known volume of the solvent (e.g., 2-5 mL) in a sealed glass vial. The presence of undissolved solid is essential.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a pre-determined time (typically 24-72 hours) to ensure equilibrium is reached. Expert Tip: The necessary equilibration time should be confirmed by preliminary experiments, measuring the concentration at multiple time points (e.g., 24, 48, 72h) until it remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours. Then, centrifuge the samples (e.g., at 10,000 rpm for 15 minutes) to pellet the remaining solid.[9]

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Quantification: Accurately dilute the filtered sample with a suitable mobile phase into the calibrated range of a validated HPLC-UV method. Calculate the original concentration based on the dilution factor.

-

Validation: Perform the experiment in triplicate to ensure reproducibility. The final solubility is reported as the mean ± standard deviation (e.g., in mg/mL or mM).

Caption: Experimental workflow for the isothermal equilibrium solubility method.

Practical Implications and Field Insights

-

Pre-formulation Strategy: The high solubility in acidic water suggests that an oral solid dosage form is feasible, as it should dissolve readily in the stomach. However, the sharp drop in solubility at neutral pH poses a risk of precipitation in the small intestine, which could limit absorption. Formulations may require precipitation inhibitors or pH-modifying excipients to maintain solubility.

-

Analytical Method Development: For HPLC analysis, stock solutions are best prepared in DMSO or methanol.[1] When analyzing aqueous samples, the pH of the diluent must be controlled to prevent precipitation in the vial or on the column.

-

Compound Stability: The nitro-aromatic group confers a sensitivity to UV light.[1] All solubility experiments and sample handling should be conducted with protection from light (e.g., using amber vials) to prevent photodegradation.

-

Safety Precautions: Based on data for the related compound N-Methyl-4-nitroaniline, this compound should be handled with appropriate personal protective equipment (gloves, eye protection).[12] It is potentially harmful if inhaled, swallowed, or absorbed through the skin and may cause irritation.[12] Always consult the specific Safety Data Sheet (SDS) before handling.

Conclusion

The solubility of this compound is a multi-faceted characteristic dominated by its ionic nature and the acid-base equilibrium of its amine functional group. It is highly soluble in acidic aqueous media and polar organic solvents but is practically insoluble in non-polar solvents and at neutral-to-basic pH. This profile presents both opportunities and challenges for its application in research and drug development. A thorough empirical determination of its solubility using robust protocols, such as the isothermal shake-flask method, is a non-negotiable step for any successful development program.

References

-

Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation . Journal of Pharmaceutical Sciences, 70(6), 594-6. Available from: [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts . Journal of Pharmaceutical Sciences, 74(2), 142-7. Available from: [Link]

-

N-methyl-1-(4-nitrophenyl)methanamine | C8H10N2O2 | CID 409440 . PubChem, National Center for Biotechnology Information. Available from: [Link]

-

How Temperature Influences Solubility . Chemistry LibreTexts. (2020). Available from: [Link]

-

Why does the solubility of some salts decrease with temperature? Chemistry Stack Exchange. (2016). Available from: [Link]

-

The Effects of pH on Solubility . Chemistry LibreTexts. (2019). Available from: [Link]

-

Isolation (Recovery) of amines . University of Alberta, Department of Chemistry. Available from: [Link]

Sources

- 1. This compound | 19499-60-6 | Benchchem [benchchem.com]

- 2. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound;19499-60-6 [abichem.com]

- 4. This compound - CAS:19499-60-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. N-methyl-1-(4-nitrophenyl)methanamine | C8H10N2O2 | CID 409440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Isolation (Recovery) [chem.ualberta.ca]

- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. fishersci.com [fishersci.com]

Thermogravimetric analysis of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride

An In-depth Technical Guide to the Thermogravimetric Analysis of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

Thermogravimetric Analysis (TGA) is an indispensable technique in the pharmaceutical sciences, providing critical insights into the thermal stability, composition, and purity of active pharmaceutical ingredients (APIs).[1] This guide offers a comprehensive examination of the TGA of this compound, a nitroaromatic amine salt. We will explore the fundamental principles of TGA, present a detailed experimental protocol with justifications for parameter selection, and provide a framework for interpreting the resulting thermogram. This document is intended for researchers, scientists, and drug development professionals seeking to apply TGA for the robust characterization of similar organic salt APIs.

Introduction to the Analyte and Technique

This compound is an organic salt whose stability is of paramount importance for its handling, formulation, and storage. The molecule consists of a benzylamine core, N-methylated, with a nitro group at the para position of the benzene ring, and is stabilized as a hydrochloride salt. Its structure, featuring a thermally sensitive nitro group and a hydrochloride salt moiety, presents a compelling case for thermal analysis.

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][3] This technique is fundamental for determining the thermal stability and decomposition behavior of pharmaceutical compounds.[4] For an API like this compound, TGA can elucidate critical quality attributes, including moisture/solvent content, decomposition temperature, and the kinetics of its degradation.[1][5]

Physicochemical Profile: this compound

A thorough understanding of the analyte's properties is essential before conducting any analysis. The key physicochemical characteristics are summarized below.

| Property | Value | Source |

| Chemical Formula | C₈H₁₁ClN₂O₂ | [6] |

| Molecular Weight | 202.64 g/mol | [6] |

| Appearance | Solid (assumed) | - |

| Structure | ||

| Solubility | Hydrochloride salt form enhances water solubility. | [7] |

| Stability | The nitro group confers sensitivity to UV light. | [7] |

Core Principles of Thermogravimetric Analysis (TGA)

TGA instrumentation operates on a simple yet precise principle: continuously monitoring the mass of a sample on a high-precision microbalance as it is subjected to a controlled temperature program within a furnace.[8][9] An inert purge gas, typically nitrogen, flows over the sample to remove any gaseous products evolved during decomposition, preventing secondary reactions or oxidation.[9]

The output of a TGA experiment is a thermogram , a plot of mass (or mass percent) versus temperature.[3] Distinct steps in the curve indicate mass loss events. To enhance interpretation, the first derivative of the TGA curve, known as the Derivative Thermogram (DTG) curve , is often plotted.[10] Peaks on the DTG curve correspond to the points of maximum rate of mass loss, providing a more precise temperature for each decomposition event.[10][11]

Experimental Protocol for TGA Analysis

The validity and reproducibility of TGA data are critically dependent on a well-designed experimental protocol. The following step-by-step methodology is recommended for the analysis of this compound.

Instrumentation and Consumables

-

Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments Discovery TGA 55, Mettler Toledo TGA/DSC 3+).

-

Sample Pans: Alumina or platinum crucibles (100 µL). Alumina is a cost-effective and inert choice for this type of analysis.

-

Purge Gas: High-purity nitrogen (99.99% or higher).

Step-by-Step Methodology

-

Instrument Preparation: Turn on the TGA instrument and the nitrogen gas supply. Allow the system to stabilize for at least 30 minutes.

-

Tare Procedure: Place an empty, clean sample crucible on the balance mechanism. Perform a tare to zero the balance.

-

Sample Preparation: Accurately weigh 5–10 mg of this compound directly into the tared crucible. A smaller sample size minimizes thermal gradients within the sample.

-

Loading: Carefully place the crucible containing the sample onto the TGA's automatic loading mechanism or manually place it on the sample holder.

-

Method Setup: Program the instrument with the following parameters:

-

Gas Flow: Set the nitrogen purge gas flow rate to 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10 °C/min.

-

-

-

Run Analysis: Start the experiment. The instrument will automatically execute the temperature program while recording the sample mass.

-

Data Collection: Ensure the software is recording both the mass versus temperature (TGA curve) and the derivative of mass loss versus temperature (DTG curve).

Causality Behind Experimental Choices

-

Inert Atmosphere (Nitrogen): The use of nitrogen is crucial to prevent oxidation.[12] The nitroaromatic structure is susceptible to complex oxidative decomposition, which would obscure the intrinsic thermal stability profile. An inert atmosphere ensures that the observed mass loss is due to thermal decomposition alone.

-

Heating Rate (10 °C/min): This rate offers a good balance between analysis time and resolution. A slower rate could provide better separation of close thermal events, while a faster rate might merge them. For an initial screening, 10 °C/min is a standard and effective choice.[13]

-

Sample Mass (5-10 mg): This mass is sufficient to be accurately weighed by the microbalance while being small enough to minimize heat transfer lags within the sample, ensuring the sample temperature is uniform and closely matches the furnace temperature.[14]

-

Final Temperature (600°C): This temperature is chosen to ensure that all organic components of the molecule have fully decomposed, allowing for the potential determination of any inorganic residue.

Interpretation of TGA and DTG Data

The thermogram of this compound is expected to show a multi-step decomposition profile. The analysis involves identifying the onset temperature of decomposition and quantifying the mass loss at each stage.

Predicted Thermal Events

Based on the compound's structure, the following decomposition steps are plausible:

-

Initial Mass Loss (Optional, <120°C): A small, initial mass loss may be observed, corresponding to the evaporation of adsorbed water or residual solvent.[1] This is common in pharmaceutical materials.

-

Dehydrochlorination (approx. 150-250°C): Amine hydrochloride salts often decompose by losing hydrogen chloride (HCl) gas.[15] This would be the first major decomposition step. The theoretical mass percentage of HCl in the molecule is (36.46 / 202.64) * 100% ≈ 18.0%.

-

Decomposition of the Organic Moiety (>250°C): Following the loss of HCl, the remaining N-methyl-4-nitrobenzylamine molecule will decompose. Nitroaromatic compounds are known to undergo complex and often energetic decomposition, initiated by the cleavage of the C-NO₂ bond or nitro-nitrite isomerization.[16][17] This stage will likely involve multiple overlapping steps as the molecule breaks down into smaller gaseous fragments.

Quantitative Data Summary

The data obtained from the TGA experiment should be summarized for clarity.

| Thermal Event | Onset Temp (°C) | Peak Temp (DTG) (°C) | Mass Loss (%) | Theoretical Mass Loss (%) | Assignment |

| Step 1 | Tonset 1 | Tpeak 1 | Δm₁ | ~18.0% | Loss of HCl |

| Step 2 | Tonset 2 | Tpeak 2 | Δm₂ | - | Decomposition of organic residue |

| Step 3 | Tonset 3 | Tpeak 3 | Δm₃ | - | Further decomposition |

| Total Loss | - | - | Δmtotal | - | - |

| Residue | at 600°C | - | % Residue | ~0% | Carbonaceous residue (if any) |

Note: The temperatures and mass loss values (Δm) are placeholders to be filled with experimental data. The decomposition of the organic moiety may not be a single, clean step.

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. chemistnotes.com [chemistnotes.com]

- 3. aurigaresearch.com [aurigaresearch.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. veeprho.com [veeprho.com]

- 6. This compound - CAS:19499-60-6 - Sunway Pharm Ltd [3wpharm.com]

- 7. This compound | 19499-60-6 | Benchchem [benchchem.com]

- 8. mrclab.com [mrclab.com]

- 9. etamu.edu [etamu.edu]

- 10. torontech.com [torontech.com]

- 11. echemi.com [echemi.com]

- 12. libjournals.unca.edu [libjournals.unca.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride for Research and Development

This guide provides a comprehensive overview of the essential safety and handling protocols for N-methyl-1-(4-nitrophenyl)methanamine hydrochloride. It is intended for researchers, scientists, and drug development professionals who may work with this and structurally related nitroaromatic compounds. The information herein is synthesized from authoritative safety data sheets, peer-reviewed scientific literature, and established laboratory safety standards to ensure a robust and scientifically grounded approach to risk mitigation.

Understanding the Hazard Profile

Key Hazards:

-

Acute Toxicity: N-methyl-4-nitroaniline is toxic if swallowed, in contact with skin, or if inhaled.[2][3] It is crucial to prevent all routes of exposure.

-

Skin and Eye Irritation: The compound is a known skin and eye irritant.[2]

-

Respiratory Irritation: Inhalation of dusts may cause respiratory tract irritation.[2]

-

Methemoglobinemia: A significant concern with nitroaromatic compounds is the potential to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[4]

-

Combustible Dust: The powdered form of the related N-methyl-4-nitroaniline can form combustible dust concentrations in the air.[2]

Toxicological Data for the Structurally Related N-methyl-4-nitroaniline:

| Metric | Value | Species | Source |

| Dermal LD50 | 300 mg/kg | Not Specified | [5] |

| Inhalation LC50 | 0.51 mg/l (4 h) | Not Specified | [5] |

The hydrochloride salt is expected to have a similar hazard profile, and these values should be considered as indicative of high acute toxicity.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This begins with robust engineering controls, supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense

The primary strategy for safe handling is to minimize the potential for the compound to become airborne or to come into contact with personnel.

-

Ventilation: All work with this compound, especially the handling of the solid, should be conducted in a certified chemical fume hood.[2] For weighing operations, a ventilated balance enclosure is recommended to minimize air currents that could affect accuracy while still providing containment.

-

Designated Work Area: Establish a designated and clearly marked area for handling this compound. This area should be equipped with all necessary safety equipment and should be restricted to authorized personnel.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE must be based on a thorough risk assessment of the planned procedures.

-

Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and airborne particles.[5]

-

Gloves: Due to the dermal toxicity, proper glove selection is critical. Butyl or nitrile gloves are recommended for handling nitro compounds and aromatic amines.[2] Always inspect gloves for any signs of degradation or punctures before and during use. Contaminated gloves must be removed promptly and disposed of as hazardous waste.

-

Respiratory Protection: If there is a risk of generating aerosols or dusts that cannot be controlled by engineering means, a NIOSH-approved respirator with an appropriate particulate filter is required.[2]

-

Protective Clothing: A lab coat, worn fully buttoned, is the minimum requirement. For procedures with a higher risk of splashes or spills, chemical-resistant coveralls should be considered.

Safe Handling and Experimental Protocols

Adherence to strict protocols is essential to prevent exposure and ensure the integrity of experiments.

Weighing and Dispensing the Solid Compound

Due to the inhalation hazard of the powdered form, specific precautions must be taken during weighing and dispensing.

Protocol for Weighing:

-

Preparation: Don all required PPE. Ensure the ventilated balance enclosure or chemical fume hood is functioning correctly.

-

Containment: Place a weigh boat on the balance.

-

Dispensing: Carefully dispense the required amount of the compound into the weigh boat using a spatula. Avoid any actions that could generate dust.

-

Cleaning: After dispensing, carefully clean the spatula and any contaminated surfaces within the enclosure using a solvent-moistened wipe.

-

Transport: Securely cap the stock container and transport the weighed compound in a sealed secondary container to the experimental setup within the fume hood.

Solution Preparation and Reactions

All manipulations involving solutions of this compound should be performed in a chemical fume hood.

Workflow for Solution Preparation:

Caption: Workflow for the safe preparation of solutions.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of the compound and to prevent hazardous reactions.

-

Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[2] The nitro group can react exothermically with reducing agents, and the amine group can react with strong acids and oxidizing agents.

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

Spills

In the event of a spill, the following procedures should be followed:

-

Evacuate: Immediately evacuate the area and alert others.

-

Isolate: Isolate the spill area to prevent the spread of contamination.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

PPE: Do not attempt to clean up the spill without the appropriate PPE, including respiratory protection.

-

Cleanup: For small spills of the solid, gently cover with an absorbent material and then carefully scoop the mixture into a labeled hazardous waste container. For liquid spills, absorb with an inert material and place in a sealed container for disposal.

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

First Aid

Immediate and appropriate first aid is crucial in the event of an exposure.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Emergency Response Flowchart:

Caption: Flowchart for first aid response to exposure.

Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

This compound is a valuable research chemical that requires careful and informed handling due to its significant hazard profile. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can work with this compound safely and effectively. This guide serves as a foundational resource, and it is imperative that all personnel receive training on these procedures and consult the specific Safety Data Sheet for the material before commencing any work.

References

-

Haz-Map. (n.d.). N-Methyl-4-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-4-nitroaniline. Retrieved from [Link]

-

East Harbour Group. (2022, February 14). Material Safety Data Sheet N-METHYL-4-NITROANILINE. Retrieved from [Link]

-

Chemical Label. (n.d.). methyl[(4-nitrophenyl)methyl]amine hydrochloride. Retrieved from [Link]

-

Chembase. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-1-(4-nitrophenyl)methanamine. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

-

MySkinRecipes. (n.d.). N-Methyl-1-(4-nitrophenyl)methanaminehydrochloride. Retrieved from [Link]

-

Chemsrc. (2025, August 27). CAS#:15184-96-0 | N,N-Dimethyl-1-(4-nitrophenyl)methanamine. Retrieved from [Link]

-

Chemsrc. (2025, August 25). N-methyl-1-(4-nitrophenyl)methanimine | CAS#:877-80-5. Retrieved from [Link]

-

Drug and Health Product Register. (n.d.). Side Effect Report. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Derivatization of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride for Medicinal Chemistry Scaffolds

Introduction: The Rationale for Derivatization

In the landscape of medicinal chemistry, the strategic modification of chemical scaffolds is a cornerstone of drug discovery. The starting material, N-methyl-1-(4-nitrophenyl)methanamine hydrochloride (CAS: 19499-60-6), presents a valuable, yet underexplored, scaffold.[1][2][3][4][5][6] Its structure, featuring a secondary amine and an electron-withdrawing nitro group on a phenyl ring, offers two distinct and chemically orthogonal handles for derivatization. This dual reactivity allows for the systematic exploration of chemical space to optimize pharmacokinetic properties and modulate biological activity.

The derivatization of this scaffold is driven by several key objectives in drug development:

-

Structure-Activity Relationship (SAR) Studies: Systematically altering the molecule's structure and observing the effects on its biological activity is fundamental to identifying pharmacophores and optimizing potency.[7][8][9][10][11]

-

Modulation of Physicochemical Properties: Properties such as solubility, lipophilicity, and metabolic stability can be fine-tuned through derivatization to improve a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Introduction of Pharmacophoric Features: Specific functional groups known to interact with biological targets can be appended to the core scaffold to enhance efficacy and selectivity.

This guide provides detailed protocols for two primary derivatization strategies targeting the secondary amine of N-methyl-1-(4-nitrophenyl)methanamine: N-Acylation to form amides and N-Alkylation via Reductive Amination to generate tertiary amines. A subsequent protocol outlines the reduction of the nitro group, a critical step for further diversification of the aromatic ring.

Safety First: Handling Nitroaromatic Compounds

Nitroaromatic compounds warrant careful handling due to their potential toxicity and thermal instability.[12] Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents.

Core Safety Guidelines:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.[13]

-

Ventilation: Conduct all experiments in a certified chemical fume hood to avoid inhalation of vapors.[13][14][15]

-

Incompatible Materials: Store and handle nitroaromatic compounds away from strong bases, acids, oxidizing agents, and reducing agents to prevent hazardous reactions.[12]

-

Temperature Control: Avoid exposure to high temperatures or direct sunlight to prevent thermal decomposition.[12]

PART 1: Derivatization of the Secondary Amine

The secondary amine in N-methyl-1-(4-nitrophenyl)methanamine is a versatile nucleophile, readily participating in reactions to form a wide array of functional groups.

Protocol 1: N-Acylation to Synthesize Amide Derivatives

N-acylation is a robust reaction for converting amines into amides.[16][17][18] Amide bonds are prevalent in pharmaceuticals and can significantly influence a molecule's properties, including its ability to act as a hydrogen bond donor or acceptor. This protocol describes a general procedure using an acyl chloride.

Causality of Experimental Choices:

-

Starting Material: The hydrochloride salt of the amine must be neutralized or the reaction must include a base to free the nucleophilic secondary amine. We will use an excess of a tertiary amine base for in situ neutralization.

-

Reagent: Acyl chlorides are highly reactive acylating agents, leading to rapid and often high-yielding reactions.

-

Base: A non-nucleophilic organic base like triethylamine (Et3N) or pyridine is used to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.[19][20]

-

Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is inert and dissolves both the reactants and the base.

-

Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive acyl chloride and the amine.

Experimental Workflow for N-Acylation:

Caption: Workflow for the N-acylation of N-methyl-1-(4-nitrophenyl)methanamine.

Step-by-Step Protocol:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

-

Dissolve the solid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Base Addition: Add triethylamine (2.2 eq) to the stirred solution. Stir at room temperature for 15 minutes to ensure complete neutralization of the hydrochloride salt.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-